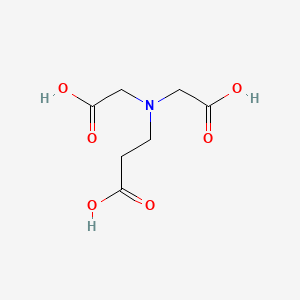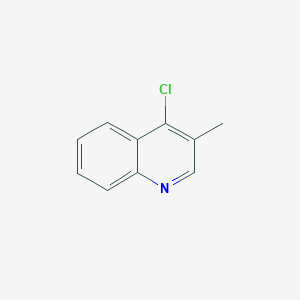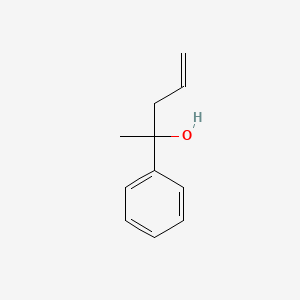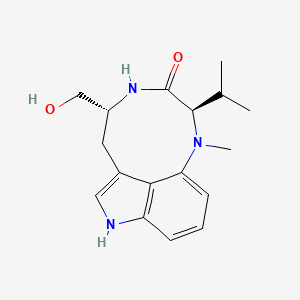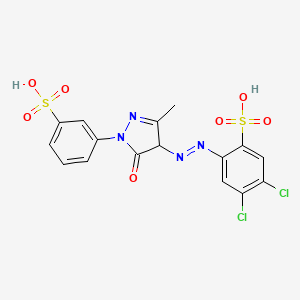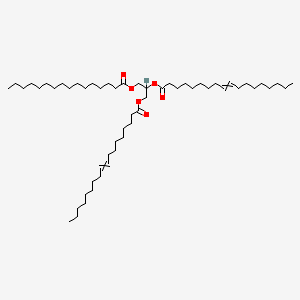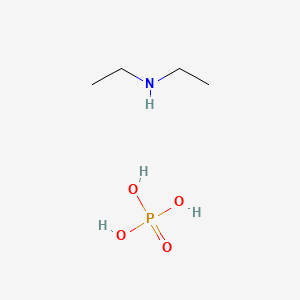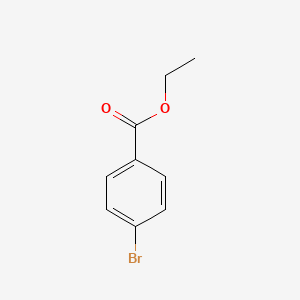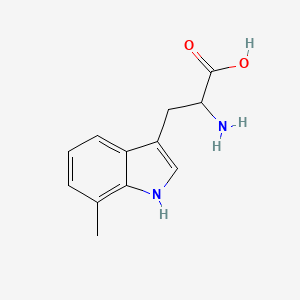
イソボルニルメタクリレート
説明
Isobornyl methacrylate is a colorless transparent liquid. It serves as a monomer that combines hardness and flexibility. Due to its unique molecular structure, the polymer derived from IBMA exhibits excellent properties, including high gloss, sharp image, scratch resistance, medium resistance, and weather resistance. Notably, its hygroscopicity is significantly lower than that of methyl methacrylate (MMA) .
Synthesis Analysis
IBMA can be synthesized through various methods. One approach involves adding methyl methacrylate (MMA) to a mixture of sodium 2,6-di-tert-butyl-4-methylphenolate, activated molecular sieves, and other reagents. The resulting crude mixture is then purified by column chromatography .Molecular Structure Analysis
The chemical formula for IBMA is C14H22O2, with a molecular weight of 222.33 g/mol. It is a colorless, transparent liquid with a boiling point of 129°C and a flashpoint of 144°C .Chemical Reactions Analysis
IBMA is a reactive solvent with low vapor pressure. It facilitates free radical polymerization, leading to the formation of a polymer with a high glass transition temperature (Tg) .科学的研究の応用
イソボルニルメタクリレート:科学研究アプリケーションの包括的な分析
重合溶媒: イソボルニルメタクリレート(IBOMA)は、フリーラジカル重合をサポートする反応性溶媒として機能し、高いガラス転移温度(Tg)を持つポリマーの形成につながります。 この特性は、高温でも形状と機能を維持する材料の製造に特に役立ちます .
コーティング: IBOMAは、紫外線(UV)または電子ビーム(EB)硬化コーティングに使用されます。 これらのコーティングは、耐久性と環境要因に対する耐性が高く評価されており、さまざまな産業用途に適しています .
エネルギー管理: エネルギー管理の分野では、IBOMAは近赤外線反射コーティングにおける可能性が調査されています。 これらのコーティングは、赤外線放射を反射するため、熱伝達を管理し、エネルギー効率に貢献できます .
海洋および航空宇宙仕上げ: この化合物は、高性能で揮発性有機化合物(VOC)の少ない複合仕上げに用途があります。 これらの仕上げは、海洋および航空宇宙産業で、その堅牢性と過酷な条件に耐える能力のために使用されています .
医療用途: IBOMAとN-ビニルピロリドン(NVP)の統計的共重合体の合成が、医療用途のために実施されました。 これらの共重合体は、薬物送達システムや生体適合性コーティングなど、さまざまな用途に合わせて調整できます .
接着剤: IBOMAは、可変Tgを備えた熱可塑性ポリマーを生成するために、ハイブリッドメタクリレート-ノルボルネン-チオール光重合システムに組み込まれています。 これらのポリマーは、調整可能な特性と無視できるゲル含有量のため、さまざまな用途で一時的な接着剤として使用できます .
作用機序
Target of Action
Isobornyl Methacrylate (IBOMA) is a specialty monomer that imparts several desirable properties to polymers . It is primarily used in the formulation of coatings and in the cosmetics industry . The primary targets of IBOMA are the polymers to which it is added, enhancing their properties such as hardness, weathering resistance, and crack resistance .
Mode of Action
IBOMA combines a complex, aliphatic polycyclic structure with methacrylate functionality . It is a reactive solvent with low vapor pressure that facilitates free radical polymerization . This process forms a polymer with a high glass transition temperature (Tg) . The large polycyclic side chains of IBOMA are responsible for the unique properties it imparts to polymers .
Biochemical Pathways
The majority of polymers utilizing IBOMA are synthesized by radical-initiated chain polymerization reactions of the methacrylate group . Through co-polymerization with a wide variety of acrylate and methacrylate functional monomers, IBOMA-containing polymers suitable for countless applications can be produced .
Pharmacokinetics
It’s important to note that iboma is a reactive solvent with low vapor pressure , which could influence its distribution and interaction in the formulation processes.
Result of Action
When incorporated into a co-polymer with compatible monomers, IBOMA can provide many property improvements to coatings formulations . These include increased hardness and higher glass transition temperatures . The increased flexibility of IBOMA-containing polymers also enhances the adhesion of the coatings formulated from them . In the cosmetics industry, IBOMA helps to improve the texture, spreadability, and adhesion of products, resulting in a smoother and more even application .
Action Environment
The action of IBOMA can be influenced by environmental factors. For instance, the polymerization process facilitated by IBOMA is temperature-dependent . Also, the performance of coatings formulated with IBOMA, such as their resistance to weathering and cracking, can be affected by environmental conditions .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Isobornyl methacrylate can be achieved through the esterification of Isobornyl alcohol with methacrylic acid.", "Starting Materials": [ "Isobornyl alcohol", "Methacrylic acid", "Sulfuric acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Add Isobornyl alcohol and methacrylic acid to a reaction flask", "Add a catalytic amount of sulfuric acid to the reaction flask", "Heat the reaction mixture to 80-100°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Add sodium sulfate to the reaction mixture to remove any excess water", "Filter the reaction mixture to remove the sodium sulfate", "Add methanol to the reaction mixture to precipitate Isobornyl methacrylate", "Filter the precipitated Isobornyl methacrylate and wash with methanol", "Dry the Isobornyl methacrylate under vacuum" ] } | |
CAS番号 |
7534-94-3 |
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1 |
InChIキー |
IAXXETNIOYFMLW-MGULZYLOSA-N |
異性体SMILES |
CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C |
SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
正規SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
沸点 |
112-117 °C at 0.33 kPa |
密度 |
0.980 @ 25 °C |
その他のCAS番号 |
7534-94-3 |
物理的記述 |
Liquid Clear liquid; [MSDSonline] |
ピクトグラム |
Irritant; Environmental Hazard |
関連するCAS |
64114-51-8 |
賞味期限 |
Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/ |
蒸気圧 |
0.11 [mmHg] 0.11 mm Hg @ 25 °C /Estimated/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of IBMA?
A1: The molecular formula of IBMA is C13H20O2, and its molecular weight is 208.30 g/mol.
Q2: How can I confirm the structure of IBMA using spectroscopy?
A2: The structure of IBMA can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, , , ]
Q3: Why is IBMA used in the synthesis of pressure-sensitive adhesives (PSAs)?
A3: IBMA enhances the cohesion and adhesion properties of PSAs. When incorporated into acrylic-based PSAs, IBMA increases the glass transition temperature (Tg) of the resulting copolymer, leading to improved cohesion. []
Q4: Can IBMA be used to improve the properties of natural materials like wood?
A4: Yes, IBOMA can be impregnated into wood and polymerized in situ. This process enhances the water resistance and mechanical properties of wood. For example, treating fast-growing poplar with IBOMA significantly reduces water uptake and improves its modulus of rupture, modulus of elasticity, and compression strength. []
Q5: Does IBMA improve the oil resistance of thermoplastic elastomers (TPEs)?
A5: Yes, incorporating short IBMA blocks into TPEs enhances their oil resistance. This is attributed to the hydrophobic nature of the IBMA segments within the TPE structure. []
Q6: Is IBMA used as a catalyst?
A6: While IBMA itself is not typically used as a catalyst, its synthesis often involves catalysts. For instance, strong acid cation-exchange resins like CT800 have demonstrated excellent catalytic performance in the synthesis of IBMA from camphene and methacrylic acid. []
Q7: Are there computational studies on IBMA polymerization?
A7: While detailed computational studies specifically on IBMA might be limited in the provided research, the copolymerization kinetics of IBMA with other methacrylates have been extensively studied. These studies utilize kinetic models to understand the reactivity ratios of IBMA and its influence on copolymer properties. [, ]
Q8: How does the bulky isobornyl group of IBMA influence its polymerization kinetics compared to other methacrylates?
A8: The bulky isobornyl group in IBMA hinders its polymerization kinetics, resulting in a slower polymerization rate compared to less bulky methacrylates. This is evident in the higher mean sequence length and lower run number observed for IBMA in copolymerization reactions. []
Q9: Are there any specific SHE regulations regarding IBMA?
A10: While specific SHE regulations for IBMA are not explicitly discussed in the provided research, its use in applications like medical adhesives and dental resins highlights the importance of biocompatibility and safety considerations. Further research and regulatory guidelines are crucial to ensure responsible use and minimize potential risks. [, , ]
Q10: What are some essential tools for studying IBMA polymerization?
A10: Essential tools for studying IBMA polymerization include:
- Spectroscopic Techniques: FTIR, 1H NMR, 13C NMR for structural characterization. [, , , ]
- Chromatographic Techniques: Gel permeation chromatography (GPC) for analyzing molecular weight distribution. [, ]
- Thermal Analysis: Differential scanning calorimetry (DSC) for determining glass transition temperature and thermal properties. [, , ]
- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1630491.png)
![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
